REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN>CO>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:10][CH2:11][S:12](=[O:16])(=[O:15])[CH2:13][CH2:14]2)=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CN2CCS(CC2)(=O)=O)C=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
FeCl3.6H2O
|
Quantity
|
0.07 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
the active Charcoal is filtered off through Celite
|
Type
|
CUSTOM
|
Details
|
the MeOH is removed under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |